molecular formula C14H14ClNO2S B442594 Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-77-4

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442594
CAS No.: 350989-77-4
M. Wt: 295.8g/mol
InChI Key: PJCFNTKRSCPMFG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry and materials science. This particular compound features a chlorophenyl group, an amino group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.

    Esterification: The ethyl ester group can be formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ethanol as a solvent.

    Substitution: Ammonia, primary or secondary amines, ethanol or methanol as solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole Derivatives: These compounds share similar structural features and biological activities, including antimicrobial and anticancer properties.

    4-Chlorophenyl Derivatives: Compounds with a 4-chlorophenyl group often exhibit similar chemical reactivity and biological activities.

Uniqueness

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCFNTKRSCPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351838
Record name ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-77-4
Record name ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-77-4
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